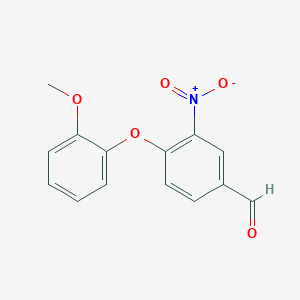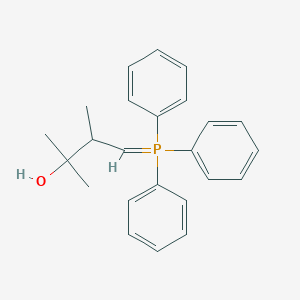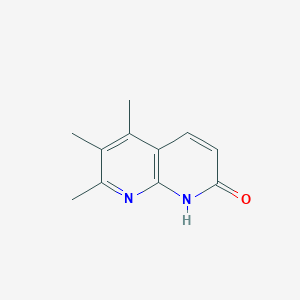![molecular formula C22H16BrN3O5S B12113823 Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]- CAS No. 1017479-82-1](/img/structure/B12113823.png)
Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]- is a complex organic compound that features a benzoic acid core substituted with a triazole ring, bromophenyl, and methoxyphenyl sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]- typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.
Introduction of the Bromophenyl Group: This can be achieved through a reaction, which involves the coupling of a bromophenyl boronic acid with the triazole ring.
Attachment of the Methoxyphenyl Sulfonyl Group: This step can be performed using a sulfonylation reaction, where the methoxyphenyl group is introduced via a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.
Reduction: Reduction reactions can be performed on the triazole ring or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]- has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring and sulfonyl groups are key functional groups that can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds such as 4-bromobenzoic acid and 4-methoxybenzoic acid share structural similarities.
Triazole derivatives: Compounds like 1,2,3-triazole and its substituted derivatives are structurally related.
Uniqueness
What sets Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]- apart is the combination of the triazole ring with the bromophenyl and methoxyphenyl sulfonyl groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1017479-82-1 |
|---|---|
Molekularformel |
C22H16BrN3O5S |
Molekulargewicht |
514.3 g/mol |
IUPAC-Name |
4-[5-(4-bromophenyl)-4-(3-methoxyphenyl)sulfonyltriazol-1-yl]benzoic acid |
InChI |
InChI=1S/C22H16BrN3O5S/c1-31-18-3-2-4-19(13-18)32(29,30)21-20(14-5-9-16(23)10-6-14)26(25-24-21)17-11-7-15(8-12-17)22(27)28/h2-13H,1H3,(H,27,28) |
InChI-Schlüssel |
XWEPEYLPHCUFOO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid](/img/structure/B12113752.png)







![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine](/img/structure/B12113790.png)

![benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12113801.png)
![1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12113805.png)


